REACTION_CXSMILES
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Cl[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:12])([CH3:11])[CH2:7][NH:8]2)=[CH:4][CH:3]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[CH3:42][N:43]1CCCC1=O>[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:11][C:6]1([CH3:12])[C:5]2[C:9](=[CH:10][C:2]([C:42]#[N:43])=[CH:3][CH:4]=2)[NH:8][CH2:7]1 |f:3.4.5,6.7.8.9.10|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=CC=C2C(CNC2=C1)(C)C
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Name
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|
Quantity
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0.4 g
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
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|
Quantity
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27.6 mL
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Type
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reactant
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Smiles
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CN1C(CCC1)=O
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Name
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zinc cyanide
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Quantity
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0.74 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
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|
Quantity
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0.2 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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185 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The suspension was degassed with nitrogen for 5 minutes
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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then cooled to room temperature
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Type
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ADDITION
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Details
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the reaction was diluted with water
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Type
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EXTRACTION
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Details
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extracted with diethyl ether/petrol (1:1) (3×)
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Type
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WASH
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Details
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The combined organic extracts were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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WASH
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Details
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Chromatography (silica gel, gradient elution, 0-100%, EtOAc in petrol 40-60)
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Name
|
|
Type
|
product
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Smiles
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CC1(CNC2=CC(=CC=C12)C#N)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |